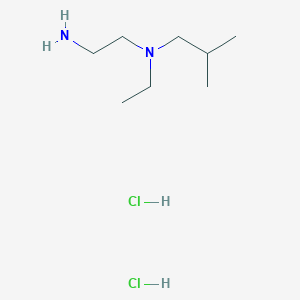

Dihydrochlorure de (2-aminoéthyl)(éthyl)(2-méthylpropyl)amine

Vue d'ensemble

Description

“(2-Aminoethyl)(ethyl)(2-methylpropyl)amine dihydrochloride” is a chemical compound with the molecular formula C8H22Cl2N2 . It is a structure that includes chemical names, physical and chemical properties, classification, patents, literature, biological activities, safety/hazards/toxicity information, supplier lists, and more .

Molecular Structure Analysis

The molecular structure of “(2-Aminoethyl)(ethyl)(2-methylpropyl)amine dihydrochloride” can be analyzed using various spectroscopic techniques. For instance, 1H NMR spectra can be used to determine the structure of an unknown amine . The hydrogens attached to an amine show up 0.5-5.0 ppm, and the location is dependent on the amount of hydrogen bonding and the sample’s concentration .Applications De Recherche Scientifique

Synthèse de Dérivés d'Esters

Dihydrochlorure de (2-aminoéthyl)(éthyl)(2-méthylpropyl)amine: a été utilisé dans la synthèse de dérivés d'esters. Ce processus implique une réaction monotope avec des acrylates d'alkyle et d'autres réactifs en présence d'un catalyseur comme le DABCO . Les dérivés d'esters résultants ont des applications potentielles dans la production de polymères et de plastiques, où ils peuvent être utilisés comme plastifiants ou pour modifier les propriétés du matériau.

Préparation de Ligands pour les Complexes Métalliques

Ce composé sert de ligand dans la préparation de complexes métalliques . Ces complexes sont essentiels en catalyse, y compris des processus tels que l'hydrogénation et la polymérisation. La capacité à stabiliser les métaux de transition dans ces complexes permet d'explorer de nouvelles réactions et potentiellement des procédés industriels plus efficaces.

Agents Chélatants

Les agents chélatants sont des produits chimiques capables de former plusieurs liaisons avec un seul ion métallique, et le this compound peut être utilisé pour synthétiser de tels agents . Ceux-ci sont largement utilisés dans le traitement de l'eau, car ils peuvent éliminer les métaux lourds des eaux usées, et en médecine, où ils peuvent être utilisés pour traiter les intoxications métalliques.

Agents de Surface

Les agents de surface sont des composés qui abaissent la tension superficielle entre deux liquides ou un liquide et un solide. Le composé en question peut être utilisé pour créer des agents de surface qui ont des applications dans les détergents, les émulsifiants et les dispersants .

Agents de Stabilisation pour les Matériaux Optoélectroniques

Dans le domaine de l'optoélectronique, le this compound a été étudié comme agent stabilisant pour les pérovskites d'halogénure de plomb organique-inorganique mixtes . Ces matériaux sont prometteurs pour les applications photovoltaïques en raison de leur rendement élevé et de leur potentiel d'utilisation dans les cellules solaires.

Chimie Analytique

En chimie analytique, le this compound est utilisé en chromatographie et en spectrométrie comme étalon ou réactif pour identifier et quantifier d'autres substances .

Mécanisme D'action

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of (2-Aminoethyl)(ethyl)(2-methylpropyl)amine dihydrochloride . For example, the compound’s basicity could cause it to exist primarily as a charged species in acidic environments, which could influence its solubility, stability, and interactions with targets.

Analyse Biochimique

Biochemical Properties

(2-Aminoethyl)(ethyl)(2-methylpropyl)amine dihydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound’s amine groups can form hydrogen bonds and ionic interactions with amino acid residues in proteins, potentially affecting enzyme activity and protein function. For instance, it may act as a ligand for certain enzymes, altering their catalytic activity .

Cellular Effects

The effects of (2-Aminoethyl)(ethyl)(2-methylpropyl)amine dihydrochloride on cells are multifaceted. It can influence cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cell surface receptors can trigger intracellular signaling cascades, leading to changes in gene expression. Additionally, it may affect cellular metabolism by interacting with metabolic enzymes, thereby altering the flux of metabolic pathways.

Molecular Mechanism

At the molecular level, (2-Aminoethyl)(ethyl)(2-methylpropyl)amine dihydrochloride exerts its effects through binding interactions with biomolecules. It can bind to specific sites on enzymes, either inhibiting or activating their activity. This binding can lead to conformational changes in the enzyme structure, affecting its function. Furthermore, the compound may influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (2-Aminoethyl)(ethyl)(2-methylpropyl)amine dihydrochloride can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but it may degrade over time, leading to a decrease in its biological activity. Long-term exposure to the compound can result in sustained changes in cellular function, which are important for understanding its potential therapeutic applications .

Dosage Effects in Animal Models

The effects of (2-Aminoethyl)(ethyl)(2-methylpropyl)amine dihydrochloride vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing enzyme activity or improving cellular function. At high doses, it can cause toxic or adverse effects, including enzyme inhibition or cellular damage. Understanding the dosage effects is crucial for determining the therapeutic window and potential side effects of the compound.

Metabolic Pathways

(2-Aminoethyl)(ethyl)(2-methylpropyl)amine dihydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s influence on metabolic pathways can lead to changes in the production and utilization of key metabolites, affecting overall cellular metabolism .

Transport and Distribution

The transport and distribution of (2-Aminoethyl)(ethyl)(2-methylpropyl)amine dihydrochloride within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding the transport mechanisms is essential for predicting the compound’s bioavailability and therapeutic potential .

Subcellular Localization

(2-Aminoethyl)(ethyl)(2-methylpropyl)amine dihydrochloride exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its interaction with specific biomolecules and its overall biological activity .

Propriétés

IUPAC Name |

N'-ethyl-N'-(2-methylpropyl)ethane-1,2-diamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H20N2.2ClH/c1-4-10(6-5-9)7-8(2)3;;/h8H,4-7,9H2,1-3H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIVJAVMBNDMZET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCN)CC(C)C.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H22Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

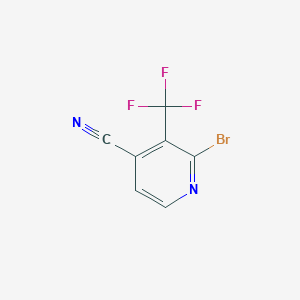

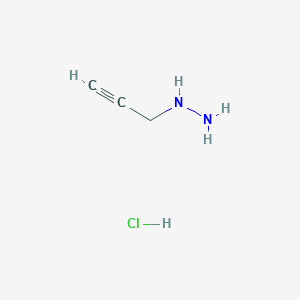

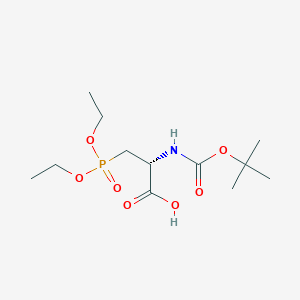

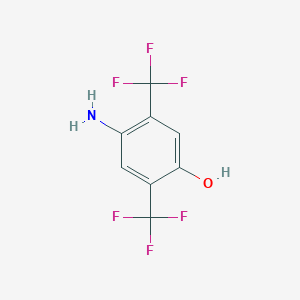

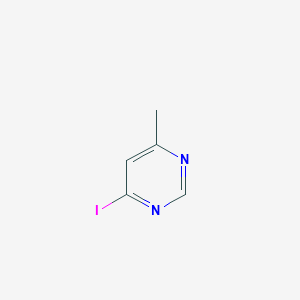

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-Aminoethyl)(butyl)amino]ethan-1-ol dihydrochloride](/img/structure/B1382955.png)